N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and an oxadiazole ring
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluorobenzonitrile with hydroxylamine to form 4-fluorobenzamidoxime. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with pentanoyl chloride to yield this compound .
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared with other similar compounds such as:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pentanamide: This compound has a thiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
N-((4-fluorophenyl)(pentanoylamino)methyl)pentanamide: This compound has a different substitution pattern on the pentanamide moiety, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FN3O2 |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C13H14FN3O2/c1-2-3-4-11(18)15-13-12(16-19-17-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
InChI Key |
YIGJSNNHPPSDJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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